molecular formula C14H24N6O3S B8229271 Biotin-PEG1-azide CAS No. 1204085-48-2

Biotin-PEG1-azide

Cat. No.: B8229271
CAS No.: 1204085-48-2
M. Wt: 356.45 g/mol
InChI Key: KBBMDEIUGWVWEA-GVXVVHGQSA-N
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Description

Biotin-PEG1-azide is a compound that serves as a cleavable polyethylene glycol linker with a single unit of polyethylene glycol. It is commonly used in the synthesis of antibody-drug conjugates. This compound is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: Biotin-PEG1-azide is synthesized through a series of chemical reactions involving biotin and polyethylene glycol. The azide group is introduced via a substitution reaction, where a suitable leaving group is replaced by an azide ion. The reaction conditions typically involve the use of copper catalysts to facilitate the azide-alkyne cycloaddition reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as chromatography to ensure high purity and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Biotin-PEG1-azide exerts its effects through the azide group, which participates in click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages. This reaction is bioorthogonal, meaning it does not interfere with biological systems, making it suitable for use in living organisms .

Comparison with Similar Compounds

  • Biotin-PEG2-azide
  • Biotin-PEG3-azide
  • Biotin-PEG4-azide

Comparison: Biotin-PEG1-azide is unique due to its single unit of polyethylene glycol, which provides a balance between solubility and minimal steric hindrance. In contrast, Biotin-PEG2-azide, Biotin-PEG3-azide, and Biotin-PEG4-azide have longer polyethylene glycol chains, which can increase solubility but may also introduce more steric hindrance .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-azidoethoxy)ethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O3S/c15-20-17-6-8-23-7-5-16-12(21)4-2-1-3-11-13-10(9-24-11)18-14(22)19-13/h10-11,13H,1-9H2,(H,16,21)(H2,18,19,22)/t10-,11-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBMDEIUGWVWEA-GVXVVHGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCN=[N+]=[N-])NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCN=[N+]=[N-])NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701118138
Record name (3aS,4S,6aR)-N-[2-(2-Azidoethoxy)ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701118138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204085-48-2
Record name (3aS,4S,6aR)-N-[2-(2-Azidoethoxy)ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204085-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aS,4S,6aR)-N-[2-(2-Azidoethoxy)ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701118138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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